2-Bromo-4,5-dimethoxybenzamide
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Overview
Description
2-Bromo-4,5-dimethoxybenzamide is an organic compound with the molecular formula C9H10BrNO3. It belongs to the class of benzamides, which are widely used in various fields including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of bromine and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxybenzamide typically involves the bromination of 4,5-dimethoxybenzamide. One common method starts with 3,4-dimethoxy-toluene, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxy toluene. This intermediate is then oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to produce 2-bromo-4,5-dimethoxybenzoic acid . The final step involves converting the acid to the amide using standard amide formation techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, utilizing cost-effective and readily available raw materials. The reaction conditions are carefully controlled to ensure environmental friendliness and safety, making the process suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction can yield demethylated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Demethylated benzamides and related compounds
Scientific Research Applications
2-Bromo-4,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The bromine and methoxy groups play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 2-Amino-4,5-dimethoxybenzamide
- 4-Bromo-2,5-dimethoxyphenethylamine
Comparison: 2-Bromo-4,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesSimilarly, while 2-Amino-4,5-dimethoxybenzamide shares some structural similarities, the presence of an amino group significantly alters its chemical behavior and biological activity .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
MIZNXTFXLMROFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)Br)OC |
Origin of Product |
United States |
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